5-Tert-butylazepan-2-one
Overview
Description
5-Tert-butylazepan-2-one is a medium-sized ring lactam, which is a type of cyclic amideThe molecular formula of this compound is C10H19NO, and it has a molecular weight of 169.26 g/mol .
Mechanism of Action
Mode of Action
It is synthesized via a ring-expansion reaction of a 4-substituted cyclohexanone accomplished with a chiral 1,3-azidopropanol derivative . This process involves the interaction of the compound with its targets, leading to changes in their structure and function.
Biochemical Pathways
It is known that medium-size ring lactams like 5-tert-butylazepan-2-one are important intermediates in the synthesis of nitrogen-containing compounds . They are rapidly converted to amines by reduction or manipulation of the carbonyl group following suitable activation .
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Lactams like this compound appear in many kinds of interesting compounds, including biologically active peptidomimetics, agents for asymmetric synthesis, and many classes of medicinal agents .
Biochemical Analysis
Biochemical Properties
5-Tert-butylazepan-2-one plays a significant role in biochemical reactions, particularly in the synthesis of biologically active peptidomimetics and agents for asymmetric synthesis . This compound interacts with several enzymes and proteins, including those involved in the reduction of amines and the manipulation of carbonyl groups . The nature of these interactions is primarily based on the electronic neutrality and cyclic structure of this compound, which aids in its handling and chromatographic purification .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to affect the synthesis of glutathione (GSH), a critical molecule in regulating cellular redox homeostasis and antioxidant defense against oxidative stress . These effects highlight the compound’s potential in therapeutic applications targeting cellular oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s cyclic structure allows it to interact with enzymes and proteins in a manner that promotes the formation of stable complexes, thereby influencing biochemical pathways . Additionally, this compound has been observed to modulate the activity of enzymes involved in the synthesis and degradation of key cellular metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . Studies have shown that the compound maintains its stability under various conditions, allowing for prolonged observation of its effects on cellular function . Over extended periods, this compound may undergo degradation, leading to changes in its biochemical activity and potential long-term effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects on cellular function and metabolism . At higher doses, this compound may exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular homeostasis . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate the synthesis and degradation of key metabolites . The compound’s role in these pathways includes modulating metabolic flux and influencing the levels of various metabolites . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, thereby influencing its biochemical activity . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are critical for the compound’s activity and function, as they influence its interactions with cellular biomolecules and its overall biochemical effects
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 5-Tert-butylazepan-2-one involves a ring-expansion reaction. This process starts with a 4-substituted cyclohexanone, which undergoes a reaction with a chiral 1,3-azidopropanol derivative in the presence of a Lewis acid promoter such as boron trifluoride etherate (BF3.OEt2). The resulting product is then converted into a chiral lactam of high enantiopurity through a two-stage removal of the chiral nitrogen substituent .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar ring-expansion techniques. The scalability of these methods allows for the efficient production of the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: 5-Tert-butylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the lactam into amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halides and nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield amines, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
5-Tert-butylazepan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of nitrogen-containing compounds and peptidomimetics.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of various industrial chemicals and materials
Comparison with Similar Compounds
- 5-Tert-butylhexahydro-2H-azepin-2-one
- 2H-Azepin-2-one, 5-(1,1-dimethylethyl)hexahydro-
Comparison: 5-Tert-butylazepan-2-one is unique due to its specific ring structure and the presence of a tert-butyl group. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical properties and reactivity .
Properties
IUPAC Name |
5-tert-butylazepan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-10(2,3)8-4-5-9(12)11-7-6-8/h8H,4-7H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFLMKKCFXJHER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=O)NCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313917 | |
Record name | 4-tert-Butylcaprolactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201313917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32741-89-2 | |
Record name | 4-tert-Butylcaprolactam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32741-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-tert-Butylazepan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032741892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002920001 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128545 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-tert-Butylcaprolactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201313917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(tert-butyl)hexahydro-2H-azepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.520 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-tert-Butylazepan-2-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H88DJD3C8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research presented in the paper regarding (R)-5-Tert-butylazepan-2-one?
A1: The paper details a novel synthetic method for producing enantiomerically enriched (R)-5-Tert-butylazepan-2-one []. This is significant because enantiomerically pure compounds are often crucial in pharmaceutical research and development. Having access to efficient and selective synthetic routes for these compounds is essential for further exploration of their potential applications.
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